Synthesis Route via Direct Iodination of 2-Ethylpyrazolo[1,5-a]pyridine with NIS
The target compound is prepared by regioselective iodination of 2‑ethylpyrazolo[1,5‑a]pyridine using N‑iodosuccinimide (NIS) in acetic acid . This route positions the iodine exclusively at the 3‑position, which is the thermodynamically favored site for electrophilic substitution on the pyrazole ring of this scaffold. For comparison, 3‑iodopyrazolo[1,5‑a]pyridine (without the 2‑ethyl group) is commercially sourced at 97% purity and was historically part of the Alfa Aesar portfolio for Suzuki coupling applications .
| Evidence Dimension | Synthetic Route & Regioselectivity |
|---|---|
| Target Compound Data | 2-Ethylpyrazolo[1,5-a]pyridine (4.1 g, 22 mmol) + NIS (8 g, 40 mmol) in AcOH → 2-ethyl-3-iodopyrazolo[1,5-a]pyridine |
| Comparator Or Baseline | 3-Iodopyrazolo[1,5-a]pyridine commercially available (97% purity); synthesis not detailed within this evidence set |
| Quantified Difference | Target compound has 2-ethyl substituent installed pre-iodination; comparator lacks this alkyl group, resulting in different steric/electronic properties at the reactive center. |
| Conditions | Iodination under acidic conditions (acetic acid, room temperature to mild heating) |
Why This Matters
Procuring the pre-iodinated 2-ethyl derivative saves a synthetic step and ensures regiochemical fidelity in downstream coupling, which is critical for structure-activity relationship (SAR) studies in drug discovery.
